molecular formula C9H11NO2 B2820700 3,5-Dimethyl-4-hydroxybenzaldehyde oxime CAS No. 705-49-7

3,5-Dimethyl-4-hydroxybenzaldehyde oxime

Cat. No.: B2820700
CAS No.: 705-49-7
M. Wt: 165.192
InChI Key: JLTKKUAUWZPQSQ-BJMVGYQFSA-N
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Description

3,5-Dimethyl-4-hydroxybenzaldehyde oxime is a phenolic oxime derivative characterized by a hydroxy group at the para position and methyl substituents at the 3- and 5-positions on the benzaldehyde backbone. Its synthesis involves catalytic aerobic oxidation of 2,4,6-trimethylphenol using cobalt(II) acetate (Co(OAc)₂), yielding a white solid with variable efficiency (58–88%) depending on reaction conditions . Alternative methods include iron(II) chloride (FeCl₂)-mediated oxidation in the presence of acetoxime, highlighting its adaptability to green chemistry protocols .

Structurally, the oxime group (–CH=N–OH) introduces hydrogen-bonding capabilities, influencing its crystallinity and stability. The compound has garnered attention in medicinal chemistry due to its high binding affinity to PPARG and VEGFA, key targets in rheumatoid arthritis (RA) treatment, as demonstrated in network pharmacology studies of Jishe Qushi Capsule .

Properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-8(5-10-12)4-7(2)9(6)11/h3-5,11-12H,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTKKUAUWZPQSQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde oxime typically involves the reaction of 3,5-Dimethyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to facilitate the formation of the oxime.

Industrial Production Methods: On an industrial scale, the production of 3,5-Dimethyl-4-hydroxybenzaldehyde oxime follows similar synthetic routes but is optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the product meets industrial standards.

Types of Reactions:

    Oxidation: 3,5-Dimethyl-4-hydroxybenzaldehyde oxime can undergo oxidation reactions, typically forming corresponding nitroso compounds or nitriles under specific conditions.

    Reduction: Reduction of the oxime group can yield the corresponding amine. Common reducing agents include sodium borohydride or catalytic hydrogenation.

    Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products:

    Oxidation: Nitroso compounds or nitriles.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3,5-Dimethyl-4-hydroxybenzaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-hydroxybenzaldehyde oxime exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxime group can form stable complexes with metal ions, which is useful in catalysis and coordination chemistry.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky groups (e.g., tert-butyl in ) increase molecular weight and lipophilicity but may reduce solubility. Methyl groups in the target compound balance steric effects and bioavailability.
  • Synthetic Flexibility : Chlorobenzyl or methoxybenzyl oximes (e.g., compounds 8e–11 in ) are synthesized via nucleophilic substitution, whereas the target compound relies on oxidative pathways .

Physicochemical Properties

Thermal Stability and Crystallinity

  • The target compound’s thermal stability is inferred from analogues: Oximes with extensive hydrogen-bonding networks (e.g., di-tetrazole derivatives) exhibit decomposition temperatures >240°C .
  • Crystal structure data from related oximes (e.g., 4-nitrobenzaldehyde oxime) show characteristic N–O and C=N bond lengths (1.26–1.40 Å), suggesting similar conformational rigidity in the target compound .

Spectroscopic Data

  • While specific NMR data for 3,5-dimethyl-4-hydroxybenzaldehyde oxime are unavailable, oxime protons (–N–OH) typically resonate at δ 8–10 ppm in related compounds .

Target Binding and Therapeutic Potential

  • 3,5-Dimethyl-4-hydroxybenzaldehyde oxime : Demonstrates high docking scores (>70% binding) with PPARG and VEGFA, implicating anti-inflammatory and anti-angiogenic roles in RA .
  • Chlorobenzyl/Methoxybenzyl Oximes : Exhibit aldose reductase inhibition (IC₅₀ values in micromolar range), relevant for diabetic complications .
  • Tetrazole-Based Oximes : Prioritized for energetic materials due to thermal resilience, lacking direct medicinal applications .

Mechanistic Insights :

  • The hydroxy and methyl groups in the target compound enhance hydrogen bonding and hydrophobic interactions with PPARG/VEGFA, whereas electron-withdrawing substituents (e.g., Cl in compound 9 ) favor enzyme inhibition.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-dimethyl-4-hydroxybenzaldehyde oxime, and what reaction conditions are critical for optimizing yield?

The oxime is typically synthesized via condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in an alkaline medium (e.g., NaOH or KOH). Key steps include:

  • Reagent Ratios : A 1:1.2 molar ratio of aldehyde to hydroxylamine hydrochloride is commonly used to ensure complete conversion .
  • Reaction Medium : Ethanol/water mixtures (3:1 v/v) at 60–70°C for 4–6 hours under reflux are optimal for balancing reactivity and solubility .
  • Workup : Acidification with HCl precipitates the oxime, which is purified via recrystallization (e.g., ethanol/water). Typical yields range from 58% to 88%, depending on solvent purity and temperature control .

Q. Which spectroscopic techniques are most effective for characterizing 3,5-dimethyl-4-hydroxybenzaldehyde oxime, and what key spectral features should researchers prioritize?

  • NMR :
    • ¹H NMR : Look for the oxime proton (N–OH) as a broad singlet near δ 10.5–11.0 ppm. Aromatic protons (3,5-dimethyl and 4-hydroxy groups) appear as singlets between δ 6.8–7.2 ppm .
    • ¹³C NMR : The oxime carbon (C=N–OH) resonates at δ 150–155 ppm, while the aldehyde carbon (prior to oxime formation) is absent, confirming reaction completion .
  • IR : Strong absorption bands for O–H (3200–3400 cm⁻¹) and C=N (1630–1650 cm⁻¹) are diagnostic .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 166–168 confirms the molecular weight (C₉H₁₁NO₂) .

Q. How does the stability of 3,5-dimethyl-4-hydroxybenzaldehyde oxime vary under different storage conditions, and what precautions are necessary?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the phenolic –OH group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxime bond .
  • pH Stability : The oxime is stable in neutral to slightly acidic conditions (pH 5–7) but degrades in strong bases due to deprotonation of the hydroxylamine group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields (e.g., 58% vs. 88%) for synthesizing 3,5-dimethyl-4-hydroxybenzaldehyde oxime?

Discrepancies often arise from:

  • Catalyst Use : Co(OAc)₂-catalyzed aerobic oxidation improves yields by enhancing aldehyde precursor purity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may increase reaction rates but complicate purification, reducing effective yield .
  • Temperature Gradients : Precise control (±2°C) during reflux minimizes side products like Schiff bases .
    Methodological Recommendation : Conduct a Design of Experiments (DoE) to optimize solvent, catalyst, and temperature parameters .

Q. What strategies are effective for incorporating 3,5-dimethyl-4-hydroxybenzaldehyde oxime into bioconjugation or ligation chemistry?

The oxime’s –N–OH group enables site-specific conjugation with carbonyl-containing biomolecules (e.g., peptides, glycans):

  • pH-Dependent Ligation : Perform reactions at pH 4.5–5.0 to protonate the oxime nitrogen, accelerating nucleophilic attack on ketones/aldehydes .
  • Case Study : Oxime ligation with daunorubicin-somatostatin conjugates achieved >95% efficiency under mild conditions (3 hours, room temperature) .
  • Competing Reactions : Suppress imine formation by using excess hydroxylamine or anaerobic conditions .

Q. How can computational methods predict the biological activity or reactivity of 3,5-dimethyl-4-hydroxybenzaldehyde oxime derivatives?

  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. The methyl groups enhance steric hindrance, reducing oxidation rates .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-donating –CH₃ vs. –OCH₃) on antibacterial activity using Hammett constants .
  • DFT Calculations : Analyze the oxime’s tautomeric equilibrium (syn vs. anti) to predict stability in biological matrices .

Q. What are the challenges in analyzing trace impurities in 3,5-dimethyl-4-hydroxybenzaldehyde oxime, and which analytical techniques are most reliable?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate unreacted aldehyde (retention time ~8.5 min) from the oxime (~12.3 min) .
  • Impurity Profiling : Detect residual hydroxylamine hydrochloride via ion chromatography (IC) with conductivity detection .
  • Quantitative NMR : Compare integration of oxime (–N–OH) and aromatic proton signals to estimate purity >98% .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions and Yields

MethodSolvent SystemCatalystTemp (°C)Yield (%)Reference
Hydroxylamine CondensationEthanol/H₂ONone6058–88
Co(OAc)₂-CatalyzedDMFCo(OAc)₂8088

Q. Table 2. Key Spectral Data for Characterization

TechniqueKey SignalInterpretationReference
¹H NMRδ 10.8 (s, 1H)Oxime –N–OH proton
IR1645 cm⁻¹C=N stretch
ESI-MS[M+H]⁺ at m/z 166.1Molecular ion confirmation

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